molecular formula C7H12N4O B13314103 6-Amino-2-(1-aminopropyl)-3,4-dihydropyrimidin-4-one

6-Amino-2-(1-aminopropyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13314103
M. Wt: 168.20 g/mol
InChI Key: GEPMFMCAJOYKLZ-UHFFFAOYSA-N
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Description

6-Amino-2-(1-aminopropyl)-3,4-dihydropyrimidin-4-one (CID 136077749) is a dihydropyrimidinone-based compound with the molecular formula C7H12N4O, supplied for research and development purposes . This compound is part of the dihydropyrimidinone (DHPM) scaffold, a heterocyclic ring system recognized for its significant versatility and broad spectrum of potential biological activities . The dihydropyrimidine core is an essential heterocycle in medicinal chemistry, playing a fundamental role as a building block in nucleic acids and serving as a key structure in numerous pharmacologically active molecules . Researchers are particularly interested in this class of compounds due to its documented applications in exploring targets for conditions such as cancer, inflammatory diseases, and bacterial infections . For instance, dihydropyrimidinones have been identified as a novel family of potent and selective A2B adenosine receptor antagonists, which are relevant targets in diseases like asthma and diabetes . Furthermore, functionalized amino dihydropyrimidines have been synthesized and studied for their antibacterial activity, investigating their potential mechanism as inhibitors of bacterial dihydrofolate reductase . This product is intended for research use only and is not approved for human therapeutic or diagnostic application. It is the responsibility of the researcher to conduct thorough safety assessments and adhere to their institution's chemical handling protocols.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

4-amino-2-(1-aminopropyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H12N4O/c1-2-4(8)7-10-5(9)3-6(12)11-7/h3-4H,2,8H2,1H3,(H3,9,10,11,12)

InChI Key

GEPMFMCAJOYKLZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC(=CC(=O)N1)N)N

Origin of Product

United States

Preparation Methods

Bignelli Reaction

The Bignelli reaction is a three-component reaction that has been extensively used for synthesizing dihydropyrimidines. It involves the reaction of:

These components are combined under acidic conditions, often using a catalyst like hydrochloric acid or p-toluenesulfonic acid, to form the dihydropyrimidine core.

Adaptation for 6-Amino-2-(1-aminopropyl)-3,4-dihydropyrimidin-4-one

To synthesize this compound, one might adapt the Bignelli reaction by incorporating an aminopropyl group into the starting materials. This could involve using a modified β-keto ester or aldehyde that already contains the aminopropyl moiety.

Alternative Synthetic Strategies

Multi-Component Reactions

Multi-component reactions are efficient for synthesizing complex molecules in a single step. Besides the Bignelli reaction, other strategies involve using different catalysts or conditions to facilitate the formation of dihydropyrimidines. For example, cyclodextrins have been used as catalysts in solvent-free conditions to enhance reaction efficiency.

Catalysts and Conditions

Various catalysts have been explored to improve yields and reduce reaction times. These include polyoxometalates, cerium trislaurylsulfonate, and indium chloride. Each catalyst offers unique advantages, such as improved stability or enhanced reactivity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(1-aminopropyl)-3,4-dihydropyrimidin-4-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-Amino-2-(1-aminopropyl)-3,4-dihydropyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Amino-2-(1-aminopropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Pyrimidinone Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Properties
6-Amino-2-(1-aminopropyl)-3,4-dihydropyrimidin-4-one 6-NH₂, 2-(1-aminopropyl) Not reported Not reported Not reported Potential herbicidal/biological
6-N-(p-tolylamino)-2-methylthio-3,4-dihydropyrimidin-4-one 6-p-tolylamino, 2-SCH₃ C₁₂H₁₄N₄OS 278.33 252–254 Synthetic intermediate
6-N-(p-anisidino)-2-methylthio-3,4-dihydropyrimidin-4-one 6-p-anisidino, 2-SCH₃ C₁₂H₁₄N₄O₂S 294.33 229–231 Synthetic intermediate
6-Amino-2-methoxy-3,4-dihydropyrimidin-4-one 6-NH₂, 2-OCH₃ C₅H₇N₃O₂ 141.12 214–216 Custom synthesis (96% purity)
6-[(2-Hydroxypropyl)(methyl)amino]-3,4-dihydropyrimidin-4-one 6-(2-hydroxypropyl)(methyl)amino C₈H₁₃N₃O₂ 183.21 Not reported Not reported
6-Amino-2-(dimethylamino)-5-(2-methylphenyl)-3,4-dihydropyrimidin-4-one 6-NH₂, 2-N(CH₃)₂, 5-(2-methylphenyl) C₁₃H₁₆N₄O 244.29 Not reported Not reported

Key Observations:

Substituent Effects on Melting Points:

  • Methylthio (SCH₃) derivatives (e.g., 252–254°C ) exhibit higher melting points than methoxy (OCH₃) analogs (214–216°C ), likely due to stronger sulfur-related intermolecular interactions.
  • Bulky aromatic substituents (e.g., 2-methylphenyl in ) may reduce crystallinity, as seen in unreported melting points.

Biological Activity

6-Amino-2-(1-aminopropyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound notable for its dihydropyrimidinone structure, which includes a pyrimidine ring with amino and ketone functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This article reviews the biological activity of this compound, supported by data tables and research findings from diverse sources.

The molecular formula of this compound is C7H12N4OC_7H_{12}N_4O, with a molecular weight of 168.20 g/mol. Its structure allows for various interactions with biological targets due to the presence of amino groups that enhance reactivity and binding capabilities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, it has been reported to induce apoptosis in specific cancer cell lines by modulating signaling pathways associated with cell survival and death.

2. Neuroprotective Effects

The compound has demonstrated neuroprotective effects in various models of neurodegenerative diseases. It appears to enhance cognitive function and reduce oxidative stress in neuronal cells, making it a candidate for further investigation in Alzheimer's disease treatment.

3. Anti-inflammatory Properties

Research suggests that this compound can inhibit pro-inflammatory cytokines, thereby potentially serving as an anti-inflammatory agent.

Case Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Anticancer Activity

In a study focusing on breast cancer cells, this compound was shown to inhibit cell growth with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Neuroprotection

A study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated significant improvement in cognitive function as measured by the Morris water maze test compared to control groups.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds related to this compound. The following table summarizes key findings regarding structural modifications and their impact on biological activity:

Compound NameStructural ModificationsBiological ActivityReference
Compound AMethyl group at position 6Enhanced anticancer activity
Compound BPyrrolidine substituentImproved neuroprotection
Compound CThiazole ring inclusionIncreased anti-inflammatory response

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Amino-2-(1-aminopropyl)-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via the Biginelli reaction, involving condensation of ethyl acetoacetate, urea, and a substituted aldehyde under acidic catalysis (e.g., H₂SO₄). Key variables affecting yield include solvent choice (ethanol vs. acetic acid), temperature (80–100°C), and reaction time (6–12 hours). Purification often employs recrystallization or column chromatography .
  • Optimization : Use of microwave-assisted synthesis or ionic liquid catalysts can enhance reaction efficiency and reduce side products .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Primary Methods :

  • ¹H/¹³C NMR : To confirm substituent positions on the dihydropyrimidinone ring. For example, NH₂ protons appear as broad singlets (~δ 6.5–7.5 ppm), while aromatic protons (if present) show distinct splitting patterns .
  • FT-IR : Peaks at ~1650–1700 cm⁻¹ confirm the C=O stretch, and ~3300–3500 cm⁻¹ indicate NH₂ groups .
    • Secondary Validation : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What in vitro assays are recommended for preliminary evaluation of its antimicrobial activity?

  • Assay Design :

  • Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 1–256 µg/mL. Minimum inhibitory concentration (MIC) values are determined after 24-hour incubation .
  • Controls : Include standard antibiotics (e.g., ampicillin) and solvent-only controls to validate results. Address variability by replicating assays across multiple bacterial batches .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

  • Case Study : If NMR signals for NH₂ protons overlap with aromatic protons, use deuterated DMSO as a solvent to enhance resolution. For ambiguous mass spectra, employ tandem MS/MS fragmentation to differentiate isobaric species .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Q. What strategies optimize the compound’s bioavailability for in vivo pharmacological studies?

  • Approaches :

  • Salt Formation : Convert the free base to a hydrochloride salt to improve aqueous solubility.
  • Prodrug Design : Introduce acetyl or PEGylated groups to enhance membrane permeability .
    • Pharmacokinetic Profiling : Use HPLC-MS to monitor plasma concentration-time profiles in rodent models, adjusting dosages based on clearance rates .

Q. How does the compound interact with enzyme targets like dihydrofolate reductase (DHFR), and what experimental methods elucidate this mechanism?

  • Binding Studies :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD values) between the compound and purified DHFR .
  • X-ray Crystallography : Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonds with Asp27 or hydrophobic contacts with Phe31) .
    • Functional Assays : Monitor NADPH oxidation rates in DHFR activity assays to quantify inhibition potency (IC₅₀) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Root Causes : Variability may arise from differences in assay protocols (e.g., bacterial strain susceptibility) or compound purity.
  • Mitigation :

  • Standardize assays using CLSI guidelines for antimicrobial testing.
  • Validate compound purity via HPLC (>95%) before biological evaluation .

Q. What computational tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

  • Software :

  • SwissADME : Predicts logP, solubility, and CYP450 interactions.
  • ProTox-II : Estimates hepatotoxicity and endocrine disruption risks .
    • Validation : Cross-reference predictions with in vitro hepatocyte assays and microsomal stability tests .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield 60–75% (Biginelli reaction)
¹H NMR (DMSO-d₆) δ 2.1 (s, CH₃), δ 6.7 (br, NH₂)
Antimicrobial MIC (S. aureus) 8 µg/mL
DHFR Inhibition IC₅₀ 12 µM

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